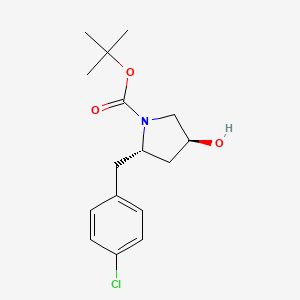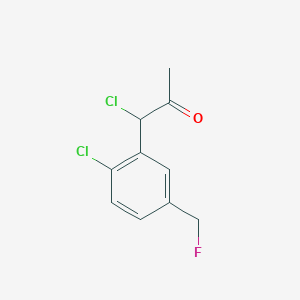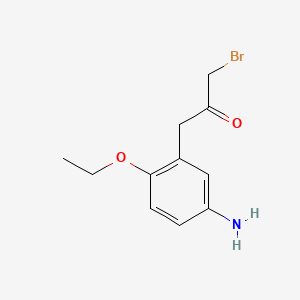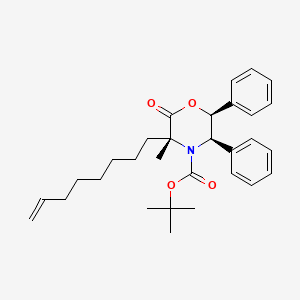
(3R,5R,6S)-tert-Butyl 3-methyl-3-(oct-7-en-1-yl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R,6S)-tert-Butyl 3-methyl-3-(oct-7-en-1-yl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a complex organic compound with a unique structure that includes a morpholine ring, phenyl groups, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R,6S)-tert-Butyl 3-methyl-3-(oct-7-en-1-yl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the morpholine ring, introduction of the phenyl groups, and esterification with tert-butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R,6S)-tert-Butyl 3-methyl-3-(oct-7-en-1-yl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,5R,6S)-tert-Butyl 3-methyl-3-(oct-7-en-1-yl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The mechanism of action of (3R,5R,6S)-tert-Butyl 3-methyl-3-(oct-7-en-1-yl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other morpholine derivatives with phenyl groups and tert-butyl esters. Examples include:
- (3R,5R,6S)-tert-Butyl 3-methyl-3-(oct-7-en-1-yl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate analogs with different substituents on the phenyl rings.
- Morpholine derivatives with different ester groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C30H39NO4 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
tert-butyl (3R,5R,6S)-3-methyl-3-oct-7-enyl-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
InChI |
InChI=1S/C30H39NO4/c1-6-7-8-9-10-17-22-30(5)27(32)34-26(24-20-15-12-16-21-24)25(23-18-13-11-14-19-23)31(30)28(33)35-29(2,3)4/h6,11-16,18-21,25-26H,1,7-10,17,22H2,2-5H3/t25-,26+,30-/m1/s1 |
Clave InChI |
KOCSSQYJFGWBSW-DIIXFEDBSA-N |
SMILES isomérico |
C[C@]1(C(=O)O[C@H]([C@H](N1C(=O)OC(C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)CCCCCCC=C |
SMILES canónico |
CC1(C(=O)OC(C(N1C(=O)OC(C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)CCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


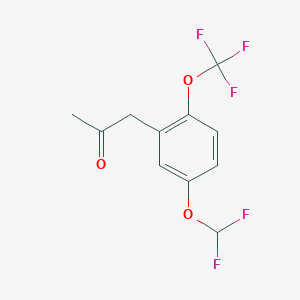

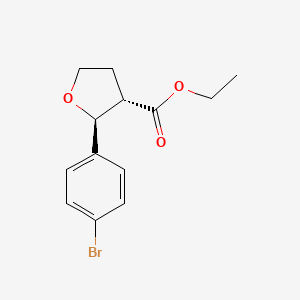
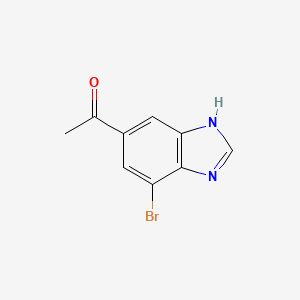


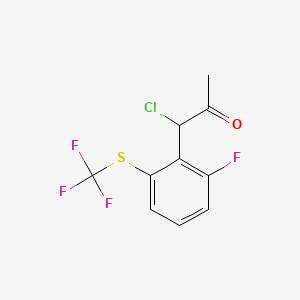
![9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14043056.png)
![6,8-Dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B14043062.png)
